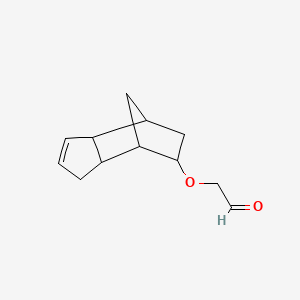
N-(Dimethylphosphorothioyl)-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dimethylphosphorothioyl)-L-tryptophan is a synthetic compound that combines the structural features of L-tryptophan, an essential amino acid, with a dimethylphosphorothioyl group. This unique combination endows the compound with distinct chemical and biological properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dimethylphosphorothioyl)-L-tryptophan typically involves the reaction of L-tryptophan with dimethylphosphorothioic chloride under controlled conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction mixture is maintained at a low temperature to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for achieving consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Dimethylphosphorothioyl)-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine or phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphorothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(Dimethylphosphorothioyl)-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe for investigating enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for targeting specific molecular pathways.
Industry: The compound is used in the development of novel materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(Dimethylphosphorothioyl)-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylphosphorothioyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. This interaction can affect various cellular pathways, including signal transduction, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Dimethylphosphoryl)-L-tryptophan: Similar in structure but with a phosphoryl group instead of a phosphorothioyl group.
N-(Dimethylphosphinyl)-L-tryptophan: Contains a phosphinyl group, differing in the oxidation state of phosphorus.
N-(Dimethylphosphonyl)-L-tryptophan: Features a phosphonyl group, which has different chemical reactivity compared to the phosphorothioyl group.
Uniqueness
N-(Dimethylphosphorothioyl)-L-tryptophan is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying specific biochemical pathways and for developing novel therapeutic agents.
Propriétés
Numéro CAS |
66414-89-9 |
|---|---|
Formule moléculaire |
C13H17N2O2PS |
Poids moléculaire |
296.33 g/mol |
Nom IUPAC |
(2S)-2-(dimethylphosphinothioylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H17N2O2PS/c1-18(2,19)15-12(13(16)17)7-9-8-14-11-6-4-3-5-10(9)11/h3-6,8,12,14H,7H2,1-2H3,(H,15,19)(H,16,17)/t12-/m0/s1 |
Clé InChI |
NKRFMOVCRIHAEG-LBPRGKRZSA-N |
SMILES isomérique |
CP(=S)(C)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
SMILES canonique |
CP(=S)(C)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



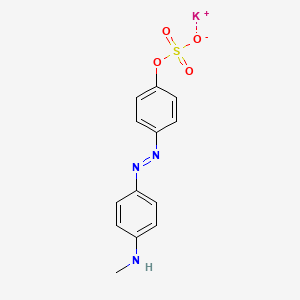
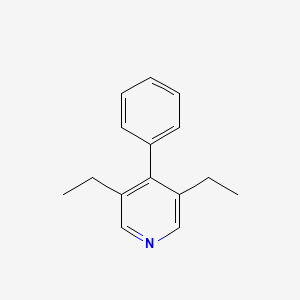
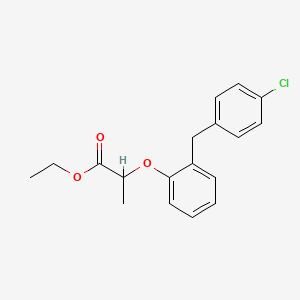
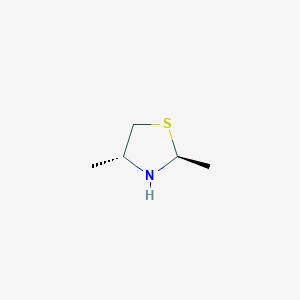
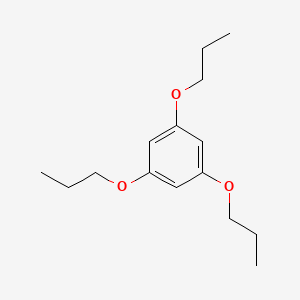


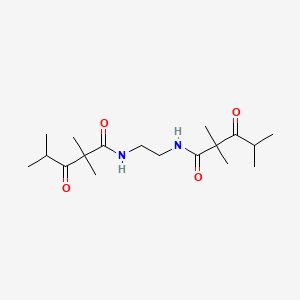
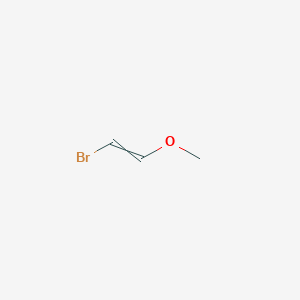
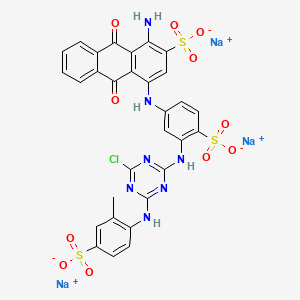
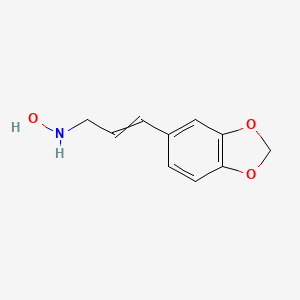
![1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14465638.png)
